10H-Phenothiazin-2-amine
Overview
Description
10H-Phenothiazin-2-amine, also known by its chemical formula C12H10N2S, is a derivative of phenothiazine. This compound is part of the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives are characterized by their unique structural features, which include a tricyclic ring system with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazin-2-amine typically involves the reaction of phenothiazine with amine compounds under specific conditions. One common method includes the use of 2-chloroacetonitrile, which reacts with phenothiazine to form 2-(10H-phenothiazin-10-yl)-acetonitrile. This intermediate can then be further reacted with sodium azide to yield the corresponding tetrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-Phenothiazin-2-amine involves its interaction with molecular targets and pathways within biological systems. It can act as a redox catalyst, facilitating electron transfer reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its wide range of applications.
10-Methylphenothiazine: A methylated derivative with distinct properties.
Phenoxazine: A structurally similar compound with different electronic characteristics.
Acridine: Another tricyclic compound with nitrogen atoms, used in similar applications.
Uniqueness of 10H-Phenothiazin-2-amine: this compound stands out due to its specific amine functional group, which imparts unique reactivity and properties. This makes it particularly useful in redox reactions and as a building block for synthesizing more complex molecules .
Biological Activity
10H-Phenothiazin-2-amine, a member of the phenothiazine family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article synthesizes current knowledge on the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tricyclic structure that includes a sulfur atom and nitrogen in its heterocyclic framework. This unique arrangement contributes to its biological activity by allowing interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 6.25 μg/mL |
Sulfone derivatives | Escherichia coli | Varies based on substitution |
Research indicates that modifications in the phenothiazine structure can significantly enhance antimicrobial efficacy. For instance, sulfone derivatives have shown improved activity against various bacterial strains through mechanisms such as disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anticancer Activity
The potential anticancer effects of this compound have been explored, particularly regarding its role as a histone deacetylase (HDAC) inhibitor. HDAC6, a target implicated in several cancers, regulates critical cellular processes including cell proliferation and apoptosis.
- HDAC Inhibition : By inhibiting HDAC6, this compound may promote the acetylation of histones, leading to altered gene expression associated with tumor suppression .
- Cytotoxicity : Studies on novel derivatives have demonstrated significant cytotoxic effects on various cancer cell lines while exhibiting lower toxicity in vivo models such as zebrafish .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Phenothiazines are known to modulate neurotransmitter systems, particularly dopaminergic and cholinergic pathways.
Case Studies
- A study evaluating the effects of phenothiazine derivatives on cholinesterase activity revealed that certain compounds could enhance cholinergic signaling without significant toxicity .
- Another investigation into the behavioral effects on animal models indicated potential applications for treating neurodegenerative disorders due to their ability to modulate synaptic transmission .
Properties
IUPAC Name |
10H-phenothiazin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNSTQKLRXXEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574070 | |
Record name | 10H-Phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32338-15-1 | |
Record name | 10H-Phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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